

An In-Depth Technical Guide to 1-Cyclopropylbutan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Cyclopropylbutan-1-one

Cat. No.: B1266937

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopropylbutan-1-one is a chemical compound of interest in organic synthesis and medicinal chemistry. Its unique structural motif, featuring a cyclopropyl ring adjacent to a carbonyl group, imparts distinct chemical properties and reactivity. This document provides a comprehensive overview of the known chemical and physical properties of **1-Cyclopropylbutan-1-one**, detailed experimental protocols for its synthesis, and a discussion of its potential relevance in broader chemical and biological contexts. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams for enhanced clarity.

Chemical and Physical Properties

The properties of **1-Cyclopropylbutan-1-one** are summarized below. While experimental data is limited, computed properties from reliable sources provide valuable insights.

Structural and General Information

Property	Value	Source
IUPAC Name	1-cyclopropylbutan-1-one	PubChem[1]
Molecular Formula	C ₇ H ₁₂ O	PubChem[1]
CAS Number	6705-46-0	PubChem[1]
Synonyms	Butyl cyclopropyl ketone, Propyl cyclopropyl ketone	PubChem[1]

Physical Properties

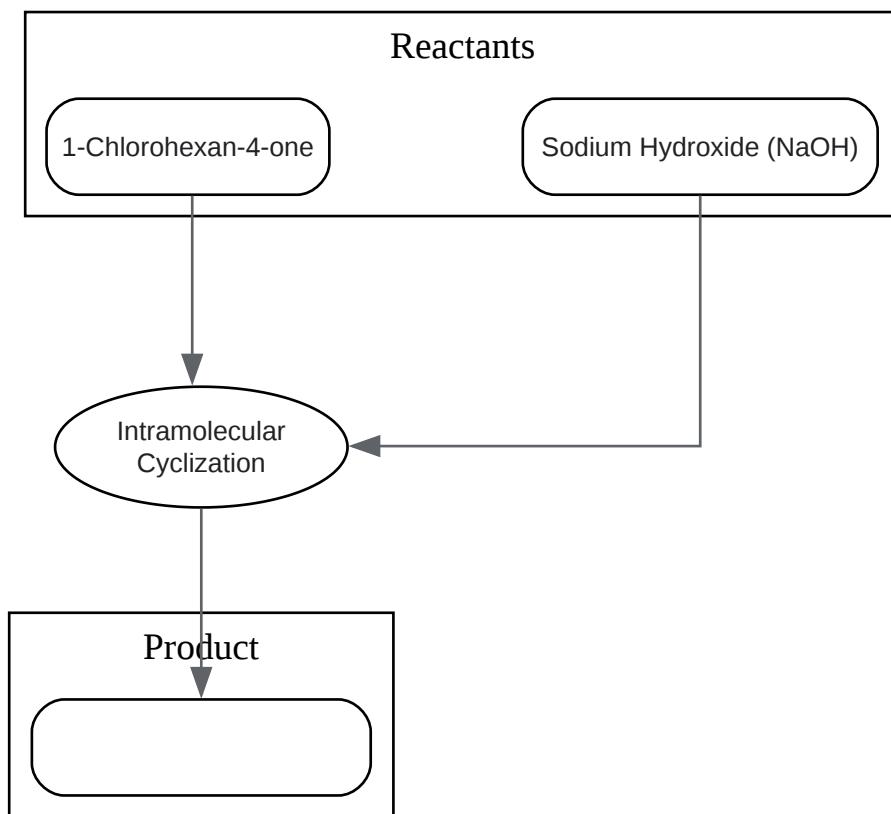
Experimental values for the physical properties of **1-Cyclopropylbutan-1-one** are not readily available in the cited literature. The table below presents computed data.

Property	Value	Source
Molecular Weight	112.17 g/mol	PubChem[1]
XLogP3-AA (LogP)	1.2	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	112.088815002 g/mol	PubChem[1]
Monoisotopic Mass	112.088815002 g/mol	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Heavy Atom Count	8	PubChem[1]
Complexity	92.6	PubChem[1]

Spectral Data

Specific experimental spectral data for **1-Cyclopropylbutan-1-one** is not available in the searched sources. However, characteristic spectral features can be predicted based on its

structure and data from analogous compounds.


- ^1H NMR: The spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons adjacent to the carbonyl group). The cyclopropyl protons would appear as complex multiplets in the upfield region, a characteristic feature due to the ring strain.[2][3]
- ^{13}C NMR: The carbonyl carbon would exhibit a signal in the downfield region typical for ketones. Signals for the three distinct carbons of the propyl group and the two distinct carbons of the cyclopropyl ring are also expected.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of a carbonyl ($\text{C}=\text{O}$) stretching vibration is expected in the region of $1680\text{-}1700\text{ cm}^{-1}$. The spectrum for the closely related compound, 1-cyclopropylethanone, shows a strong $\text{C}=\text{O}$ stretch, providing a useful reference.[4][5]

Synthesis and Reactivity

Synthetic Protocols

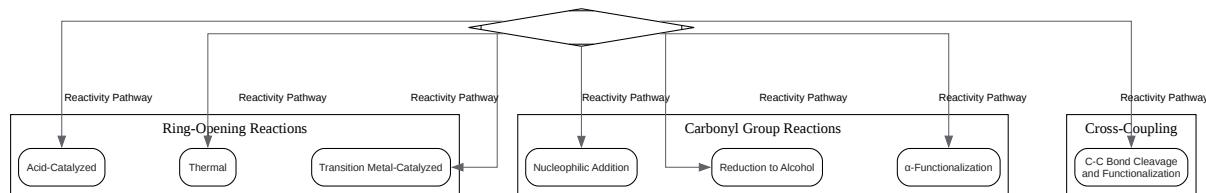
While a specific, detailed experimental protocol for the synthesis of **1-Cyclopropylbutan-1-one** was not found in the surveyed literature, general methods for the preparation of cyclopropyl ketones are well-established. A common and effective method involves the cyclization of a γ -chloro ketone under basic conditions. The following is a plausible experimental protocol adapted from established procedures for similar compounds.[6][7][8]

Reaction Scheme:

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of **1-Cyclopropylbutan-1-one**.

Detailed Experimental Protocol:


- Preparation of the γ -Chloro Ketone (1-Chlorohexan-4-one): This precursor can be synthesized via various established organic chemistry methods, for instance, through the acylation of an appropriate organometallic reagent with a protected γ -chlorobutyryl chloride.
- Cyclization Reaction:
 - A solution of sodium hydroxide (e.g., 1.2 equivalents) in water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - 1-Chlorohexan-4-one (1 equivalent) is added dropwise to the stirred sodium hydroxide solution.

- The reaction mixture is heated to reflux for a specified period (e.g., 1-2 hours) to facilitate the intramolecular cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up and Purification:
 - After cooling to room temperature, the reaction mixture is transferred to a separatory funnel.
 - The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.
 - The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
 - The solvent is removed under reduced pressure using a rotary evaporator.
 - The crude product is then purified by fractional distillation under reduced pressure to yield pure **1-Cyclopropylbutan-1-one**.

Chemical Reactivity

The chemical reactivity of **1-Cyclopropylbutan-1-one** is dominated by the interplay between the cyclopropyl ring and the adjacent carbonyl group.

- Ring-Opening Reactions: The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. These reactions can proceed via radical or ionic intermediates, leading to a variety of linear or cyclic products.[9][10][11]
- Reactions at the Carbonyl Group: The carbonyl group undergoes typical reactions of ketones, such as nucleophilic addition, reduction to the corresponding alcohol (1-cyclopropylbutan-1-ol), and α -functionalization.
- Cross-Coupling Reactions: Cyclopropyl ketones can participate in cross-coupling reactions where the C-C bond of the cyclopropyl ring is cleaved and functionalized.[12][13][14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Cyclopropylbutan-1-one | C7H12O | CID 263639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study [pubmed.ncbi.nlm.nih.gov]
- 4. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 5. Ethanone, 1-cyclopropyl- [webbook.nist.gov]
- 6. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]
- 12. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 13. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Cyclopropylbutan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266937#1-cyclopropylbutan-1-one-chemical-properties\]](https://www.benchchem.com/product/b1266937#1-cyclopropylbutan-1-one-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com